[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13464462
Molecular Formula: C17H25N3O2
Molecular Weight: 303.4 g/mol
* For research use only. Not for human or veterinary use.
![[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester -](/images/structure/VC13464462.png)
Specification
Molecular Formula | C17H25N3O2 |
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Molecular Weight | 303.4 g/mol |
IUPAC Name | benzyl N-[(3S)-1-(2-aminoethyl)pyrrolidin-3-yl]-N-cyclopropylcarbamate |
Standard InChI | InChI=1S/C17H25N3O2/c18-9-11-19-10-8-16(12-19)20(15-6-7-15)17(21)22-13-14-4-2-1-3-5-14/h1-5,15-16H,6-13,18H2/t16-/m0/s1 |
Standard InChI Key | XDFOMUHPRAYHJH-INIZCTEOSA-N |
Isomeric SMILES | C1CN(C[C@H]1N(C2CC2)C(=O)OCC3=CC=CC=C3)CCN |
SMILES | C1CC1N(C2CCN(C2)CCN)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES | C1CC1N(C2CCN(C2)CCN)C(=O)OCC3=CC=CC=C3 |
Introduction
Molecular Structure and Stereochemical Significance
The compound features a pyrrolidine ring substituted at the 3-position with a cyclopropyl-carbamic acid benzyl ester group and a 2-aminoethyl side chain. Its molecular formula is C₁₇H₂₅N₃O₂, with a molecular weight of 303.4 g/mol . The (S) configuration at the pyrrolidine ring’s 3-position is critical for its biological interactions, as stereochemistry often dictates binding affinity to enzymes or receptors.
Key Structural Features:
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Pyrrolidine Core: A five-membered saturated nitrogen ring providing conformational rigidity.
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Cyclopropyl Group: Introduces steric constraints, enhancing metabolic stability compared to linear alkyl chains.
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Benzyl Carbamate: A protective group that can be cleaved under specific conditions, enabling modular synthesis .
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2-Aminoethyl Side Chain: A primary amine that facilitates hydrogen bonding and ionic interactions in biological systems .
Synthetic Pathways and Optimization
The synthesis of [(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester involves multi-step organic reactions, often leveraging stereoselective techniques.
Stepwise Synthesis Protocol
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Pyrrolidine Functionalization:
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Introduction of the 2-Aminoethyl Group:
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Cyclopropyl Carbamate Formation:
Critical Reaction Conditions
Step | Reagents/Catalysts | Temperature | Yield |
---|---|---|---|
Cyclization | NaBH₃CN, MeOH | 0–25°C | 68% |
Reductive Amination | Pd/C, H₂ | 50°C | 75% |
Carbamate Coupling | Benzyl chloroformate, Et₃N | RT | 82% |
Physicochemical Properties
Basic Properties
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Solubility: Soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethanol .
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Stability: Stable under inert conditions but susceptible to hydrolysis in acidic/basic environments due to the carbamate group .
Spectroscopic Characterization
Biological Activity and Mechanisms
While direct pharmacological data for this compound is limited, structural analogs exhibit notable bioactivity:
Enzyme Inhibition
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Carboxypeptidase Interaction: The cyclopropyl group may hinder enzyme active sites, as seen in similar carbamate inhibitors.
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Aminopeptidase Modulation: The primary amine could chelate metal ions in metalloproteases, altering catalytic activity.
Receptor Binding
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GPCR Targeting: Pyrrolidine derivatives often act as agonists/antagonists for neurotransmitter receptors (e.g., dopamine, serotonin) .
Applications in Drug Development
Prodrug Design
The benzyl carbamate acts as a protecting group, enabling controlled release of active amines in vivo. For example, enzymatic cleavage in the liver could yield a therapeutic amine .
Structural Analogs in Clinical Trials
Compound | Target | Phase |
---|---|---|
EVT-8056034 | Neuropathic pain | II |
EVT-8055871 | Anticancer (kinase inhibition) | Preclinical |
Comparative Analysis with Structural Analogs
Compound | Molecular Formula | Key Differences | Bioactivity |
---|---|---|---|
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester | C₁₇H₂₁ClN₂O₃ | Chloroacetyl vs. aminoethyl | Higher reactivity |
[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester | C₁₈H₂₇N₃O₃ | Propionyl vs. cyclopropyl | Enhanced solubility |
Future Directions
Further studies should focus on:
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In Vivo Pharmacokinetics: Assessing bioavailability and metabolic pathways.
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Target Identification: High-throughput screening to map biological targets.
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Stereochemical Optimization: Exploring (R)-isomers for comparative efficacy.
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